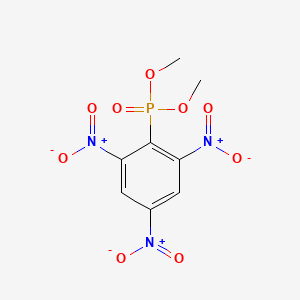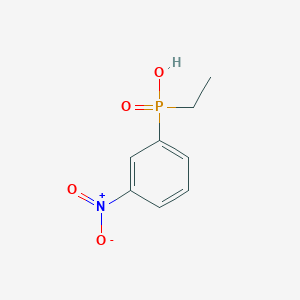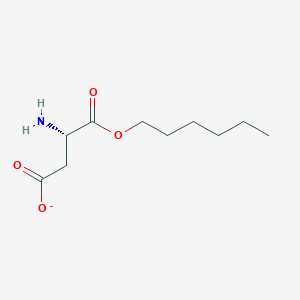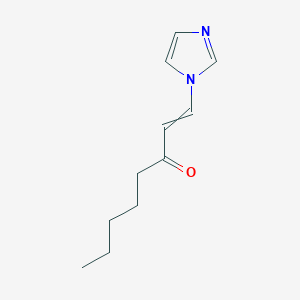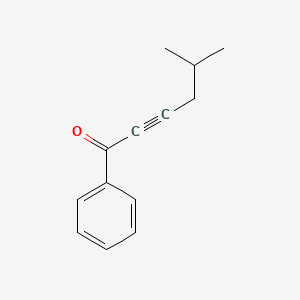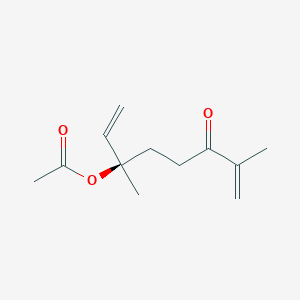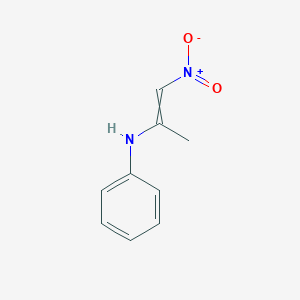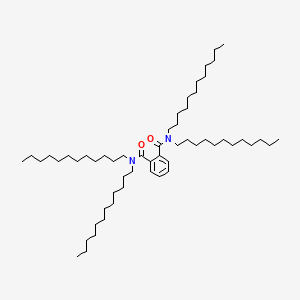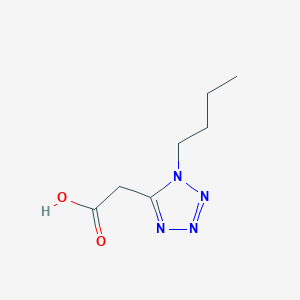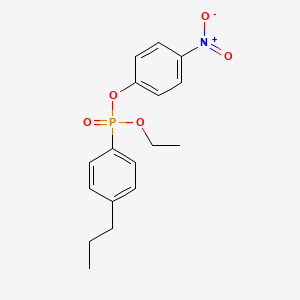
Ethenyl(2-methyloxolan-3-yl)diphenylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethenyl(2-methyloxolan-3-yl)diphenylsilane is an organosilicon compound that combines the structural features of ethenyl, 2-methyloxolan-3-yl, and diphenylsilane
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethenyl(2-methyloxolan-3-yl)diphenylsilane typically involves the hydrosilylation of ethenyl compounds with diphenylsilane derivatives. The reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under mild conditions. The reaction proceeds via the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the ethenyl group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
Ethenyl(2-methyloxolan-3-yl)diphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-containing groups to simpler silanes.
Substitution: The ethenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new carbon-silicon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like organolithium or Grignard reagents are employed under anhydrous conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: New organosilicon compounds with varied functional groups.
科学的研究の応用
Ethenyl(2-methyloxolan-3-yl)diphenylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance polymers and coatings.
作用機序
The mechanism of action of Ethenyl(2-methyloxolan-3-yl)diphenylsilane involves its interaction with various molecular targets. The compound can form stable complexes with transition metals, facilitating catalytic processes. Its silicon-containing groups can also interact with biological molecules, influencing cellular pathways and biochemical reactions.
類似化合物との比較
Similar Compounds
Diphenylsilane: Shares the diphenylsilane moiety but lacks the ethenyl and 2-methyloxolan-3-yl groups.
2-Methyloxolane: Contains the 2-methyloxolan-3-yl group but does not have the silicon-containing moiety.
Vinylsilane: Contains the ethenyl group but lacks the diphenylsilane and 2-methyloxolan-3-yl groups.
Uniqueness
Ethenyl(2-methyloxolan-3-yl)diphenylsilane is unique due to its combination of ethenyl, 2-methyloxolan-3-yl, and diphenylsilane groups. This unique structure imparts distinct chemical properties, making it valuable for specific applications in materials science and organic synthesis.
特性
CAS番号 |
63453-08-7 |
|---|---|
分子式 |
C19H22OSi |
分子量 |
294.5 g/mol |
IUPAC名 |
ethenyl-(2-methyloxolan-3-yl)-diphenylsilane |
InChI |
InChI=1S/C19H22OSi/c1-3-21(17-10-6-4-7-11-17,18-12-8-5-9-13-18)19-14-15-20-16(19)2/h3-13,16,19H,1,14-15H2,2H3 |
InChIキー |
HPTZCYCSQITGSR-UHFFFAOYSA-N |
正規SMILES |
CC1C(CCO1)[Si](C=C)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


